molecular formula C6H3F3O2S B8418003 2,3,4-Trifluoro-benzenesulfinic acid

2,3,4-Trifluoro-benzenesulfinic acid

Cat. No.: B8418003
M. Wt: 196.15 g/mol
InChI Key: UMVOYRVORIDEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-benzenesulfinic acid is a fluorinated aromatic sulfinic acid characterized by three fluorine substituents on the benzene ring and a sulfinic acid (-SO₂H) functional group. This compound is of interest in organic synthesis, particularly as a precursor for sulfonyl chlorides, sulfonamides, and other sulfur-containing derivatives used in pharmaceuticals and agrochemicals . The electron-withdrawing trifluoro substituents significantly influence its electronic properties, acidity, and reactivity compared to non-fluorinated or mono-/di-fluorinated analogs.

Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,3,4-trifluorobenzenesulfinic acid

InChI

InChI=1S/C6H3F3O2S/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H,(H,10,11)

InChI Key

UMVOYRVORIDEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity

The acidity of sulfinic acids is strongly influenced by substituents. Benzenesulfinic acid has a reported pKa of ~1.29, attributed to the electron-withdrawing nature of the sulfinic acid group . Introducing fluorine substituents further lowers the pKa due to their strong electron-withdrawing inductive (-I) effects. For example:

Compound Substituents pKa (Approx.) Reference
Benzenesulfinic acid None 1.29
p-Chlorobenzenesulfinic acid -Cl (para) <1.29*
2,3,4-Trifluoro-benzenesulfinic acid -F (2,3,4 positions) <1.29† Inferred

*The pKa of p-chlorobenzenesulfinic acid is expected to be lower than benzenesulfinic acid due to the -I effect of Cl .
†The trifluoro substitution likely results in a significantly lower pKa, though exact experimental data is unavailable in the provided evidence.

Reactivity in Nucleophilic Additions

Reactivity (kobs) of sulfinic acids in nucleophilic addition reactions depends on substituent electronic effects. Fluorinated analogs like this compound, with three -F groups, are expected to show even lower reactivity than p-chlorosulfinic acid due to stronger electron withdrawal:

Compound Reactivity (kobs) Trend Reference
Methanesulfinic acid Highest
p-Toluenesulfinic acid High
Benzenesulfinic acid Moderate
p-Chlorobenzenesulfinic acid Low
This compound Very Low (Inferred)

Physical Properties and Stability

Fluorination increases molecular weight and hydrophobicity. For comparison:

Compound Molecular Weight (g/mol) Melting Point/Stability Notes Reference
Benzenesulfinic acid 158.18 Hygroscopic, unstable in air
This compound* 208.15 Likely low solubility in water Calculated
2,3,4-Trifluorobenzoic acid 192.11 mp: Not reported

*Calculated based on the structure; experimental data is unavailable.

Commercial Availability

Key Research Findings and Limitations

  • Acidity : Fluorination markedly increases acidity, but experimental pKa values for this compound are lacking.
  • Reactivity : The compound’s low reactivity may limit its use in nucleophilic additions but enhance stability in acidic conditions.
  • Applications : Its derivatives (e.g., sulfonyl chlorides) are valuable in medicinal chemistry, though synthesis challenges may hinder widespread adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.